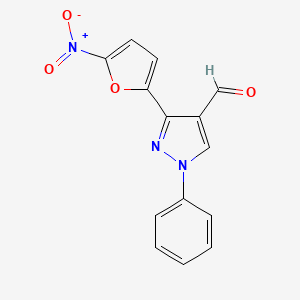
3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
货号 B8456881
分子量: 283.24 g/mol
InChI 键: BWUSFAHFEGVLGA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US04093812
Procedure details


At 10° to 20° C add 77 g of phosphorus oxychloride dropwise to 183 g of dimethylformamide. Stir for 30 minutes at room temperature and, at a temperature not exceeding 40° C, add thereto 55.7 g of 5-nitro-2-acetylfuran-phenylhydrazone. Stir under nitrogen for 1 hour at this temperature and then for 2.5 hours at 50° C. Pour the resulting solution (containing 4-pyrazolylmethylenedimethylammonium salt) onto 2.5 kg of ice and water. Heat for 2 hours at 40° C before vacuum filtering at 20° to 30° C. Wash the residue well with water to obtain a 98% yield of 3-(5-nitro-2-furyl)-1-phenylpyrazole-4-carboxaldehyde [m.p. 208° to 209° C (from dimethylformamide/water)].


Name
5-nitro-2-acetylfuran-phenylhydrazone
Quantity
55.7 g
Type
reactant
Reaction Step Two

Name
4-pyrazolylmethylenedimethylammonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
ice
Quantity
2.5 kg
Type
reactant
Reaction Step Three


Yield
98%
Identifiers


|
REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.CN(C)[CH:8]=[O:9].[C:11]1([NH:17][N:18]=[C:19]([C:21]2[O:22][C:23]([N+:26]([O-:28])=[O:27])=[CH:24][CH:25]=2)[CH3:20])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.N1C=C(C=[N+](C)C)[CH:31]=N1>O>[N+:26]([C:23]1[O:22][C:21]([C:19]2[C:20]([CH:8]=[O:9])=[CH:31][N:17]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)[N:18]=2)=[CH:25][CH:24]=1)([O-:28])=[O:27]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
77 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
183 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
5-nitro-2-acetylfuran-phenylhydrazone
|
|
Quantity
|
55.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)NN=C(C)C=1OC(=CC1)[N+](=O)[O-]
|
Step Three
|
Name
|
4-pyrazolylmethylenedimethylammonium
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1N=CC(=C1)C=[N+](C)C
|
[Compound]
|
Name
|
ice
|
|
Quantity
|
2.5 kg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stir for 30 minutes at room temperature and, at a temperature not
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
exceeding 40° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
add
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stir under nitrogen for 1 hour at this temperature
|
|
Duration
|
1 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
for 2.5 hours at 50° C
|
|
Duration
|
2.5 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Pour
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Heat for 2 hours at 40° C before vacuum
|
|
Duration
|
2 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtering at 20° to 30° C
|
WASH
|
Type
|
WASH
|
|
Details
|
Wash the residue well with water
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(O1)C1=NN(C=C1C=O)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 98% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
